molecular formula C10H7BrO3 B1523094 7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid CAS No. 1019115-67-3

7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B1523094
CAS No.: 1019115-67-3
M. Wt: 255.06 g/mol
InChI Key: NVDHJNRYFRJTCL-UHFFFAOYSA-N
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Description

“7-Bromo-3-methyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran derivatives can be synthesized through various methods. For instance, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones and the cyclization of aryl acetylenes using transition-metal catalysis .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .

Scientific Research Applications

Organic Synthesis Techniques

Several studies have focused on developing novel synthetic routes for benzofuran derivatives, demonstrating the importance of these compounds in medicinal chemistry and drug design. For instance, a method for synthesizing benzofuran derivatives involved the transformation of resorcinol into various amide derivatives, which were then screened for antimicrobial activity against a range of bacteria and fungi (Soni & Soman, 2014). Another approach outlined the synthesis of benzofuran skeletons applicable to the production of neolignans, showcasing the versatility of benzofuran compounds in creating complex molecular architectures (Kao & Chern, 2002).

Antimicrobial Activity

Benzofuran derivatives have been investigated for their antimicrobial properties. The aforementioned study by Soni and Soman (2014) is a prime example, where amide derivatives of benzofuran-2-carboxylic acid exhibited activity against pathogens like Staphylococcus aureus, Bacillus subtilis, E. coli, P. aeruginosa, and Candida albicans. This highlights the potential of benzofuran compounds in developing new antimicrobial agents.

Cancer Research and Enzyme Inhibition

Research into benzofuran derivatives has also extended into cancer research and enzyme inhibition. For example, benzofuran-based carboxylic acids were synthesized and evaluated as inhibitors of carbonic anhydrase IX, a target in cancer therapy. Some derivatives showed potent inhibition and selectivity for the enzyme, along with promising antiproliferative effects against breast cancer cell lines (Eldehna et al., 2020). This suggests that benzofuran compounds could contribute significantly to the development of targeted cancer therapies.

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications. They are potential natural drug lead compounds. For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Future research will likely focus on developing promising compounds with target therapy potentials and little side effects .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives have been shown to exhibit a wide range of biological and pharmacological activities . This suggests that the compound may interact with its targets in a manner that modulates their function, leading to changes in cellular processes and responses.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in cell growth and proliferation, oxidative stress response, viral replication, and bacterial metabolism.

Result of Action

Benzofuran derivatives have been shown to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests that the compound may have a range of effects at the molecular and cellular level, potentially including inhibition of cell growth, modulation of oxidative stress responses, and interference with viral replication or bacterial metabolism.

Properties

IUPAC Name

7-bromo-3-methyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO3/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDHJNRYFRJTCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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